RU-301

Description

Properties

IUPAC Name |

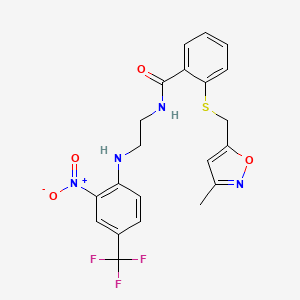

2-[(3-methyl-1,2-oxazol-5-yl)methylsulfanyl]-N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3N4O4S/c1-13-10-15(32-27-13)12-33-19-5-3-2-4-16(19)20(29)26-9-8-25-17-7-6-14(21(22,23)24)11-18(17)28(30)31/h2-7,10-11,25H,8-9,12H2,1H3,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPHPWPNHNGXNPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CSC2=CC=CC=C2C(=O)NCCNC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of RU-301: A Pan-TAM Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

RU-301 is a small molecule inhibitor that demonstrates a novel mechanism of action against the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. Unlike conventional tyrosine kinase inhibitors (TKIs) that target the intracellular catalytic domain, this compound functions as a pan-TAM inhibitor by disrupting the interaction between the TAM receptors and their primary ligand, Growth Arrest-Specific 6 (Gas6). This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on downstream signaling pathways and cellular functions. It includes a summary of key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes to support further research and development.

Core Mechanism of Action: Inhibition of the Gas6-TAM Interaction

This compound uniquely targets the extracellular domain of the TAM receptors, specifically preventing the binding of Gas6 to the first immunoglobulin-like (Ig1) domain of Axl, Tyro3, and Mer. This direct blockade of the ligand-receptor interface inhibits the initial step required for receptor dimerization and subsequent autophosphorylation, effectively silencing downstream signaling cascades.[1]

The inhibitory action of this compound is distinct from that of traditional TKIs, which compete with ATP at the intracellular kinase domain. This alternative mechanism may offer advantages in overcoming resistance mechanisms associated with kinase domain mutations.

Kinase Selectivity

To confirm that this compound does not function as a conventional TKI, its interaction with a broad panel of human kinases was assessed. KinomeScan™ profiling revealed that this compound has a very low affinity for the vast majority of kinases in the panel, indicating that its biological effects are not due to direct inhibition of intracellular kinase domains.[1] This high selectivity underscores its unique mechanism of action at the extracellular ligand-binding domain.

Quantitative Data Summary

The inhibitory potency and binding affinity of this compound against the Axl receptor have been quantified through various assays.

| Parameter | Value | Target | Assay Type |

| IC50 | 10 µM | Axl | Cell-free assay |

| Kd | 12 µM | Axl | Cell-free assay |

Table 1: Quantitative inhibitory and binding data for this compound against Axl.[2]

Impact on Downstream Signaling Pathways

By preventing Gas6-mediated TAM receptor activation, this compound effectively abrogates the phosphorylation of key downstream signaling molecules. This disruption has been observed in multiple cancer cell lines, including the H1299 non-small cell lung cancer line and the MDA-MB-231 breast cancer line.

Inhibition of Akt and ERK Phosphorylation

Treatment with this compound has been shown to suppress the Gas6-induced phosphorylation of Akt and ERK, two critical nodes in signaling pathways that regulate cell survival, proliferation, and migration.[1][3] This demonstrates that the upstream blockade of TAM receptors by this compound translates into a functional inhibition of these oncogenic pathways.

Figure 1. this compound Signaling Pathway Inhibition.

Effects on Cellular Functions

The inhibition of TAM signaling by this compound translates into significant anti-cancer effects at the cellular level.

Inhibition of Cell Migration and Invasion

This compound has been demonstrated to strongly suppress the Gas6-inducible motility of cancer cells.[3] This has been observed in both H1299 and MDA-MB-231 cell lines, indicating a broad applicability of this compound in preventing cancer cell migration.

Suppression of Clonogenic Growth

In the presence of Gas6, which promotes cell survival and proliferation, this compound effectively suppresses the clonogenic growth of H1299 cells.[3] This suggests that this compound can overcome the pro-tumorigenic effects of the TAM ligand in the tumor microenvironment.

In Vivo Efficacy

The anti-tumor activity of this compound has been validated in a preclinical mouse xenograft model.

H1299 Lung Cancer Xenograft Model

In a lung cancer xenograft model using NOD/SCIDγ mice, intraperitoneal administration of this compound at doses of 100 and 300 mg/kg resulted in a significant reduction in tumor growth.[3] Importantly, this anti-tumor efficacy was achieved without notable toxicity or significant changes in the body weight of the animals, suggesting a favorable safety profile.

Figure 2. Experimental Workflow for this compound Evaluation.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

TAM-IFNγR1 Chimeric Receptor Assay

-

Objective: To assess the inhibitory activity of this compound on TAM receptor activation in a cell-based reporter system.

-

Methodology:

-

Stable cell lines are generated that express chimeric receptors consisting of the extracellular domain of a TAM receptor (Axl, Tyro3, or Mer) fused to the transmembrane and intracellular domains of the interferon-gamma receptor 1 (IFNγR1).

-

These cells are treated with varying concentrations of this compound.

-

The cells are then stimulated with Gas6.

-

Activation of the chimeric receptor is quantified by measuring the phosphorylation of STAT1 (pSTAT1), a downstream target of the IFNγR1 signaling pathway, via Western blotting.

-

Dose-response curves are generated to determine the IC50 of this compound.

-

Western Blotting for Downstream Signaling

-

Objective: To determine the effect of this compound on the phosphorylation of Akt and ERK.

-

Methodology:

-

H1299 or MDA-MB-231 cells are serum-starved to reduce basal signaling activity.

-

Cells are pre-treated with this compound at the desired concentration (e.g., 5-10 µM) for a specified duration (e.g., 30 minutes).

-

Cells are then stimulated with Gas6.

-

Cell lysates are collected, and proteins are separated by SDS-PAGE.

-

Proteins are transferred to a PVDF membrane and probed with primary antibodies specific for phosphorylated Akt (pAkt), total Akt, phosphorylated ERK (pERK), and total ERK.

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.

-

Cell Migration Assay (Transwell)

-

Objective: To evaluate the effect of this compound on Gas6-induced cell migration.

-

Methodology:

-

A Transwell insert with a porous membrane is placed in a well of a culture plate.

-

The lower chamber is filled with media containing Gas6 as a chemoattractant.

-

Cancer cells (e.g., H1299), pre-treated with this compound or a vehicle control, are seeded into the upper chamber in serum-free media.

-

The plate is incubated for a period (e.g., 24 hours) to allow for cell migration through the membrane.

-

Non-migrated cells on the upper surface of the membrane are removed.

-

Migrated cells on the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and quantified by counting under a microscope.

-

In Vivo Xenograft Model

-

Objective: To assess the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

NOD/SCIDγ mice (4-6 weeks old) are subcutaneously injected with H1299 human lung cancer cells.

-

Once tumors are established and reach a palpable size, the mice are randomized into treatment and control groups.

-

This compound is administered intraperitoneally at specified doses (e.g., 100 or 300 mg/kg) on a defined schedule (e.g., daily for 4 days or 3 times a week for 4 weeks). The control group receives a vehicle solution.

-

Tumor volume is measured regularly using calipers.

-

The body weight of the mice is monitored as an indicator of toxicity.

-

At the end of the study, tumors are excised and may be used for further analysis (e.g., Western blotting for target engagement).

-

Conclusion

This compound represents a novel class of TAM receptor inhibitors with a distinct mechanism of action that involves the allosteric inhibition of the Gas6-TAM interaction at the extracellular domain. This mode of action translates into the effective suppression of downstream pro-survival and pro-migratory signaling pathways, leading to anti-tumor effects both in vitro and in vivo. The high selectivity of this compound for the TAM receptor family, coupled with its promising preclinical efficacy and safety profile, makes it a compelling candidate for further development as a therapeutic agent for cancers that are dependent on TAM signaling. The detailed methodologies provided in this guide are intended to facilitate further research into this compound and other compounds with similar mechanisms of action.

References

In-Depth Technical Guide: The Discovery and Synthesis of RU-301, a Pan-TAM Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and biological activity of RU-301, a small molecule inhibitor of the TAM (Tyro3, Axl, MerTK) family of receptor tyrosine kinases. This compound was identified through rational drug design and has demonstrated potential as a therapeutic agent in preclinical studies for oncology and nonalcoholic steatohepatitis (NASH). This document summarizes key quantitative data, details available experimental protocols, and presents visual diagrams of relevant biological pathways and experimental workflows to facilitate further research and development of this compound.

Discovery and Rationale

This compound was discovered through a rational, computer-aided drug design approach aimed at identifying small molecules that could disrupt the interaction between the TAM receptors and their primary ligand, Growth Arrest-Specific 6 (Gas6).[1][2] Overexpression of TAM kinases and Gas6 is linked to aggressive cancers, poor patient survival, and the development of drug resistance and metastasis.[2] By targeting the extracellular domain of the TAM receptors at the binding interface with Gas6, this compound represents a novel therapeutic strategy to inhibit TAM signaling.[1][2]

Chemical Synthesis

While the seminal research introduces this compound and its biological functions, a detailed, step-by-step chemical synthesis protocol is not provided in the primary publication or its supplementary materials. Commercial vendors list the compound, but the proprietary synthesis route is not publicly disclosed.

Based on its chemical structure, N-(2-((4-(trifluoromethyl)-2-nitrophenyl)amino)ethyl)benzamide, this compound is a derivative of benzamide. The synthesis of similar N-substituted benzamide derivatives typically involves the acylation of a primary or secondary amine with a benzoyl chloride or benzoic acid derivative. A plausible, though unconfirmed, synthetic route could involve the reaction of a substituted N-phenylethane-1,2-diamine intermediate with benzoyl chloride or a related acylating agent.

Mechanism of Action

This compound functions as a pan-TAM inhibitor by blocking the dimerization site of the Axl receptor, thereby preventing its activation by Gas6.[3] This inhibitory action extends to the other TAM family members, Tyro3 and MerTK, making it a "pan-TAM" inhibitor.[3][4] The inhibition of TAM receptor activation disrupts downstream signaling pathways crucial for cell survival, proliferation, and migration.[5]

Signaling Pathway of TAM Kinase Activation and Inhibition by this compound

Caption: TAM kinase signaling pathway and the inhibitory action of this compound.

Biological Activity and Efficacy

In Vitro Studies

This compound has been shown to be a low-micromolar inhibitor of TAM receptors.[2] It effectively blocks Gas6-inducible Axl receptor activation and demonstrates inhibitory effects on cancer cell lines.[2]

Table 1: In Vitro Activity of this compound

| Parameter | Target/Cell Line | Value | Reference |

| Kd | Axl Receptor | 12 µM | [3] |

| IC50 | Axl Receptor | 10 µM | [3] |

| Inhibition of TAM activation | H1299 cells (10 µM, 30 min) | Significant | [4] |

| Inhibition of cell migration | H1299 and MDA-MB-231 cells (10 µM, 24 h) | Significant | [4] |

| Inhibition of clonogenic growth | H1299 cells (10 µM, 14 days) | Significant | [4] |

In Vivo Studies

In a mouse xenograft model using H1299 lung cancer cells, this compound demonstrated significant suppression of tumor growth.[2][4] The compound also showed a good bioavailability and half-life in mice.[4] Furthermore, in a mouse model of NASH, this compound was found to reduce liver fibrosis.[4]

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound

| Study Type | Animal Model | Dosage | Key Findings | Reference |

| Tumor Growth Inhibition | NOD/SCIDγ mice with H1299 lung cancer xenografts | 100 and 300 mg/kg; i.p. daily for 4 days | Significantly decreased tumor volume with no notable toxicity. | [4] |

| Liver Fibrosis Reduction | Wild-type or Mertk-/- male mice on a NASH diet | 300 mg/kg; i.p. 3 times a week for 4 weeks | Reduced liver fibrosis, indicated by decreased picrosirius red staining and collagen gene expression. | [4] |

| Pharmacokinetics | Mice | 100 and 300 mg/kg; i.p. | Good bioavailability with a half-life of ~7-8 hours. | [4] |

Experimental Protocols

Cell-Based Assays

-

TAM Receptor Activation Assay: H1299 cells are treated with this compound (10 µM) for 30 minutes, followed by stimulation with Gas6. The phosphorylation status of Axl, Tyro3, and MerTK is then assessed by immunoblotting to determine the extent of inhibition of TAM activation.[4]

-

Cell Migration Assay: H1299 and MDA-MB-231 cells are treated with this compound (10 µM) for 24 hours. The effect on cell migration is typically measured using a Boyden chamber assay or a wound-healing (scratch) assay.[4]

-

Clonogenic Growth Assay: H1299 cells are cultured in the presence of Gas6 and this compound (10 µM) for 14 days. The number and size of the resulting colonies are quantified to assess the impact on long-term cell proliferation and survival.[4]

In Vivo Xenograft Study Workflow

Caption: Workflow for the in vivo mouse xenograft study of this compound.

Solubility and Formulation

-

DMSO Stock Solution: this compound can be dissolved in fresh DMSO to a concentration of 96 mg/mL (199.8 mM).[3]

-

In Vivo Formulation (Corn Oil): For a 1 mL working solution, 50 µL of a 32 mg/mL clear DMSO stock solution is added to 950 µL of corn oil and mixed evenly.[3]

-

In Vivo Formulation (PEG300/Tween80/ddH2O): For a 1 mL working solution, 50 µL of a 96 mg/mL clear DMSO stock solution is added to 400 µL PEG300 and mixed. Then, 50 µL of Tween80 is added and mixed, followed by the addition of 500 µL of ddH2O.[3]

Conclusion

This compound is a promising pan-TAM inhibitor with demonstrated efficacy in preclinical models of cancer and NASH. Its unique mechanism of targeting the extracellular ligand-binding domain of TAM receptors offers a distinct therapeutic approach. Further research is warranted to fully elucidate its therapeutic potential, including detailed pharmacokinetic and toxicological studies, as well as the development of a scalable synthetic route. This guide provides a foundational resource for researchers and drug development professionals interested in advancing the study of this compound and other TAM-targeting therapies.

References

- 1. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(2-((4-nitro-2-(trifluoromethyl)phenyl)amino)ethyl)benzamide | C16H14F3N3O3 | CID 2930995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. nanobioletters.com [nanobioletters.com]

- 5. researchgate.net [researchgate.net]

RU-301: A Comprehensive Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

RU-301 is a novel small molecule inhibitor that has been identified as a pan-inhibitor of the TAM (Tyro3, Axl, MerTK) family of receptor tyrosine kinases. This technical guide provides an in-depth overview of the target identification and validation studies for this compound. It includes a summary of its inhibitory activity, detailed methodologies for key validation experiments, and visualizations of the relevant signaling pathways and experimental workflows. This compound distinguishes itself by targeting the extracellular ligand-binding domain of the TAM receptors, thereby preventing their activation by the ligand Gas6. This mechanism offers a distinct therapeutic strategy compared to conventional ATP-competitive tyrosine kinase inhibitors. The presented data demonstrates the potential of this compound as a therapeutic agent in oncology and other diseases where TAM signaling is dysregulated.

Target Identification: TAM Receptor Family

Initial studies identified this compound as a potent inhibitor of the TAM family of receptor tyrosine kinases, which includes Tyro3, Axl, and MerTK. These receptors are key regulators of the innate immune response and are frequently overexpressed in various cancers, where they contribute to tumor progression, metastasis, and therapeutic resistance.[1][2] The primary ligand for all three TAM receptors is the vitamin K-dependent protein, Growth arrest-specific 6 (Gas6).

This compound was discovered to be a pan-TAM inhibitor that uniquely functions by blocking the interaction between Gas6 and the immunoglobulin-like (Ig) domains of the TAM receptors.[1][3] This mode of action prevents the ligand-induced dimerization and subsequent autophosphorylation of the receptors, thereby inhibiting downstream signaling.

Quantitative Analysis of this compound Inhibitory Activity

The inhibitory potency of this compound against the TAM receptors has been quantified through various assays. The available data is summarized in the table below.

| Target | Assay Type | Metric | Value (µM) | Cell Line/System | Reference |

| Axl | Cell-free | Kd | 12 | N/A | [4][5] |

| Axl | Cell-based | IC50 | 10 | N/A | [4][5] |

| Tyro3 | Cell-based | Effective Concentration for Inhibition of Phosphorylation | 10 | H1299 | [6] |

| MerTK | Cell-based | Effective Concentration for Inhibition of Phosphorylation | 10 | H1299 | [6] |

Note: Specific Kd and IC50 values for Tyro3 and MerTK are not currently available in the public domain. However, functional assays confirm the inhibitory activity of this compound against these receptors.

Signaling Pathway Inhibition

Activation of TAM receptors by Gas6 initiates a cascade of downstream signaling events that promote cell survival, proliferation, and migration. Key pathways activated include the PI3K/Akt and MAPK/ERK pathways. This compound has been shown to effectively block the Gas6-induced phosphorylation of Akt and Erk in cancer cell lines at a concentration of 10 µM.[6]

References

- 1. Small molecule inhibitors block Gas6-inducible TAM activation and tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dual targeting of TAM receptors Tyro3, Axl, and MerTK: Role in tumors and the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. adooq.com [adooq.com]

- 4. selleckchem.com [selleckchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

A Technical Guide to the In Vivo Pharmacokinetics and Pharmacodynamics of Rivaroxaban

Disclaimer: The compound "RU-301" could not be identified in publicly available scientific literature. This guide has been prepared using Rivaroxaban, a well-characterized direct Factor Xa inhibitor, as a substitute to demonstrate the required format and content. All data and information presented herein pertain to Rivaroxaban.

For the Attention of: Researchers, Scientists, and Drug Development Professionals.

Introduction: Rivaroxaban is an orally administered, direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2][3] By selectively and reversibly blocking FXa, Rivaroxaban effectively reduces thrombin generation, thereby preventing the formation of blood clots.[3][4][5] This document provides a comprehensive overview of the in vivo pharmacokinetic (PK) and pharmacodynamic (PD) properties of Rivaroxaban, detailing its mechanism of action, metabolic fate, and anticoagulant effects. It also outlines common experimental protocols for its study.

Section 1: Pharmacokinetics

Rivaroxaban exhibits a predictable pharmacokinetic profile, which allows for fixed-dosing regimens without the need for routine coagulation monitoring in most patient populations.[2][6][7]

1.1 Absorption: Rivaroxaban is rapidly absorbed following oral administration, with maximum plasma concentrations (Cmax) achieved within 2 to 4 hours.[1][2][5][8] The absolute bioavailability is dose-dependent. For a 10 mg dose, bioavailability is high at 80-100%, irrespective of food intake.[1][6][8] For 15 mg and 20 mg doses, bioavailability is approximately 66% in a fasted state but increases when taken with food, which enhances absorption.[9]

1.2 Distribution: Plasma protein binding of Rivaroxaban in humans is high, approximately 92% to 95%, with albumin being the primary binding component.[9] This contributes to its relatively low-to-moderate volume of distribution.

1.3 Metabolism: Rivaroxaban is metabolized through multiple pathways. Approximately two-thirds of the dose undergoes metabolic degradation.[8] This occurs via cytochrome P450 enzymes (CYP3A4/5 and CYP2J2) and CYP-independent mechanisms.[5][8]

1.4 Elimination: Elimination of Rivaroxaban occurs through a dual pathway.[8] Roughly one-third of the drug is excreted unchanged in the urine, primarily through active renal secretion involving P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) transporters.[8][10] The remaining two-thirds are cleared as inactive metabolites, with elimination occurring via both renal and fecal/biliary routes.[4][10] The terminal elimination half-life is between 5 to 9 hours in young, healthy individuals and extends to 11 to 13 hours in the elderly.[1][8][9]

Quantitative Pharmacokinetic Parameters of Rivaroxaban in Healthy Adults

| Parameter | Value | Conditions / Notes |

| Tmax (Time to Cmax) | 2 - 4 hours | Single and multiple doses[1][2][8] |

| Bioavailability | 80 - 100% (10 mg dose) | Unaffected by food[1][6][8] |

| ~66% (20 mg dose) | Fasting state; increases with food[9] | |

| Plasma Protein Binding | 92 - 95% | Primarily to albumin[9] |

| Terminal Half-life (t½) | 5 - 9 hours | Young subjects (20-45 years)[1][9] |

| 11 - 13 hours | Elderly subjects (60-76 years)[1][9] | |

| Metabolism | ~66% of dose | Via CYP3A4/5, CYP2J2, and CYP-independent routes[8] |

| Excretion | ~36% unchanged in urine | Via active secretion and glomerular filtration[8][10] |

| ~64% as metabolites | Excreted via renal and fecal/biliary routes[4][10] |

Section 2: Pharmacodynamics

The pharmacodynamic effect of Rivaroxaban is closely correlated with its plasma concentration.[1][8] Its primary effect is the inhibition of coagulation, which can be measured using various biomarkers.

2.1 Mechanism of Action: Rivaroxaban is a selective, direct inhibitor of Factor Xa.[3] It binds to both free FXa and FXa that is part of the prothrombinase complex.[1][2] This inhibition prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa), a key step in the coagulation cascade that leads to fibrin formation and clot development.[4][5][11] Unlike indirect inhibitors, its action does not require a cofactor like antithrombin III.[3][4]

2.2 Pharmacodynamic Effects: The anticoagulant effect of Rivaroxaban can be quantified by measuring the prolongation of clotting times and the inhibition of FXa activity.

-

Factor Xa Activity: Inhibition of FXa activity is dose-dependent and correlates strongly with Rivaroxaban plasma concentrations, following an Emax model.[8][12]

-

Prothrombin Time (PT): PT is prolonged in a manner that is almost linearly correlated with Rivaroxaban plasma concentrations.[8][11] However, the sensitivity of PT reagents can vary, making standardized monitoring challenging.[8]

Quantitative Pharmacodynamic Effects of Rivaroxaban

| Parameter | Effect | Relationship with Plasma Concentration |

| Factor Xa Activity | Dose-dependent inhibition[12][13] | Emax Model[1][8] |

| Prothrombin Time (PT) | Dose-dependent prolongation[8][12] | Linear Model[1][8] |

| Platelet Aggregation | No direct effect; indirectly inhibits thrombin-induced aggregation[3][11] | N/A |

Section 3: Experimental Protocols

Studying the in vivo pharmacokinetics and pharmacodynamics of Rivaroxaban involves both clinical and preclinical models.

3.1 In Vivo Clinical Study Protocol (Bioequivalence Example): This protocol is adapted from FDA guidance for a single-dose bioequivalence study.[14]

-

Study Design: An open-label, randomized, single-dose, two-treatment, two-period, crossover study is conducted in healthy adult subjects under fasting conditions.[14][15]

-

Subject Screening: Subjects are screened for inclusion/exclusion criteria, including normal prothrombin time (PT), activated partial thromboplastin time (aPTT), and creatinine clearance (>50 mL/min).[14]

-

Drug Administration: Subjects receive a single oral dose of the test or reference Rivaroxaban formulation.

-

Blood Sampling: Venous blood samples are collected at pre-dose (0 hours) and at specified intervals post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48 hours).[15]

-

Plasma Analysis: Plasma is separated by centrifugation and stored frozen. Rivaroxaban concentrations are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8][15]

-

Pharmacokinetic Analysis: PK parameters (Cmax, Tmax, AUC) are calculated from the plasma concentration-time data using non-compartmental methods.[13]

-

Pharmacodynamic Analysis: PT and FXa activity are measured at corresponding time points to establish a PK/PD relationship.

3.2 In Vivo Preclinical (Rat Model) Protocol: This protocol is based on studies evaluating Rivaroxaban's effects on thrombosis in rats.[16][17]

-

Animal Model: Male Sprague-Dawley or Wistar rats are used.

-

Drug Formulation & Administration: Rivaroxaban is dissolved in a suitable vehicle (e.g., polyethylene glycol/water/glycerol mixture) and administered via oral gavage.[17]

-

Thrombosis Induction (Optional): To study efficacy, a deep vein thrombosis model can be induced, for example, by venous stasis or endothelial injury.[12]

-

Blood Sampling: Blood is collected at various time points post-administration via tail vein or cardiac puncture for PK and PD analysis.

-

Pharmacodynamic Assessment: Anticoagulant effects are measured by assessing clotting time, prothrombin time, and ex vivo FXa activity.[18] Thrombus weight or size is measured in thrombosis models.[12]

-

Tissue Analysis: Relevant tissues (e.g., liver, kidney) may be harvested for analysis of drug distribution or histological examination.

Section 4: Conclusion

Rivaroxaban possesses a predictable pharmacokinetic and pharmacodynamic profile, characterized by rapid absorption, high bioavailability at lower doses, and a dual mode of elimination. Its direct inhibition of Factor Xa provides a consistent anticoagulant effect that correlates well with plasma concentrations. The experimental protocols described herein provide a framework for the continued in vivo evaluation of Rivaroxaban and other direct oral anticoagulants in both research and drug development settings.

References

- 1. Clinical pharmacokinetic and pharmacodynamic profile of rivaroxaban - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and pharmacodynamics of rivaroxaban--an oral, direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of Rivaroxaban? [synapse.patsnap.com]

- 6. Pharmacodynamic and pharmacokinetic basics of rivaroxaban - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Population pharmacokinetics and pharmacodynamics of rivaroxaban in patients with acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical Pharmacokinetic and Pharmacodynamic Profile of Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 9. XARELTO - Pharmacokinetics and Pharmacodynamics [jnjmedicalconnect.com]

- 10. Pharmacokinetic Properties of Rivaroxaban in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

- 12. The discovery of rivaroxaban: translating preclinical assessments into clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Safety, pharmacokinetics and pharmacodynamics of single/multiple doses of the oral, direct Factor Xa inhibitor rivaroxaban in healthy Chinese subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. ajpps.org [ajpps.org]

- 16. Rivaroxaban attenuates thrombosis by targeting the NF-κB signaling pathway in a rat model of deep venous thrombus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Combination of Ex Vivo and In Vivo Strategies for Evaluating How Much New Oral Anticoagulants Exacerbate Experimental Intracerebral Bleeding - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Experimental design, formulation, and in-vivo evaluation of novel anticoagulant Rivaroxaban loaded cubosomes in rats model - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Early-Stage Biological Activity of RU-301: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research on the biological activity of RU-301, a novel small molecule inhibitor. The information presented herein is curated for an audience with a professional background in biomedical research and drug development, focusing on quantitative data, detailed experimental methodologies, and the elucidation of its mechanism of action through signaling pathways and experimental workflows.

Quantitative Biological Activity of this compound

This compound has been identified as a pan-inhibitor of the TAM (Tyro3, Axl, MerTK) family of receptor tyrosine kinases.[1][2][3] Its inhibitory activity is achieved by blocking the dimerization site of the Axl receptor, a critical step in its activation.[1] The following tables summarize the key quantitative metrics of this compound's biological activity as reported in early-stage research.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Assay Type | Reference |

| IC50 | 10 µM | Cell-free Axl kinase assay | [1] |

| Kd | 12 µM | Cell-free Axl binding assay | [1] |

Table 2: Cellular Activity of this compound in Human Cancer Cell Lines

| Cell Line | Concentration | Duration | Effect | Reference |

| H1299 (Lung Cancer) | 10 µM | 30 min | Inhibition of native TAM activation | [2][3] |

| H1299 (Lung Cancer) | 10 µM | 24 h | Inhibition of cell migration | [2][3] |

| MDA-MB-231 (Breast Cancer) | 10 µM | 24 h | Inhibition of cell migration | [2][3] |

| H1299 (Lung Cancer) | 10 µM | 14 days | Inhibition of clonogenic growth in the presence of Gas6 | [3][4] |

| H1299 & MDA-MB-231 | 5 µM | 30 min | Partial blockage of Gas6-induced Akt and Erk activation | [3][4] |

| H1299 | 10 µM | 30 min | Inhibition of Gas6-induced phosphorylation of Axl, Tyro3, and MerTK | [3][4] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Dosing Regimen | Outcome | Reference |

| NOD/SCIDγ mice with H1299 lung cancer xenograft | 100-300 mg/kg, i.p., once daily for 4 days | Significant suppression of tumor growth with no notable toxicity | [2][3] |

| Wild-type or Mertk-/- male mice on a NASH diet | 300 mg/kg, i.p., 3 times a week for 4 weeks | Reduced liver fibrosis | [2][3] |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by targeting the TAM receptor family. Specifically, it functions by obstructing the interaction between the ligand Gas6 and the Ig1 domain of the TAM receptors.[2] This interference with ligand binding prevents receptor dimerization and subsequent autophosphorylation, thereby inhibiting downstream signaling cascades that are crucial for cell survival, proliferation, and migration.[5] The primary signaling pathways affected by this compound inhibition include the PI3K/Akt and MAPK/ERK pathways.[5]

Experimental Protocols

The following sections provide an overview of the methodologies employed in the early-stage evaluation of this compound's biological activity.

1. TAM Receptor Activation Assay (Chimeric Receptor System):

-

Objective: To screen for small molecule inhibitors of Gas6-induced TAM receptor activation.

-

Methodology:

-

A chimeric receptor system is utilized, consisting of the extracellular domain of a TAM receptor (e.g., Axl) fused to the transmembrane and intracellular domains of the IFNγ receptor 1 (IFNγR1).[5]

-

Cells expressing this chimeric receptor are stimulated with the TAM ligand, Gas6.

-

Activation of the chimeric receptor is measured by the phosphorylation of STAT1 (pSTAT1), which serves as a readout.[5]

-

Test compounds, such as this compound, are added to assess their ability to inhibit Gas6-induced pSTAT1 phosphorylation.[5]

-

2. Cell Migration Assay:

-

Objective: To evaluate the effect of this compound on the migratory capacity of cancer cells.

-

Methodology:

-

H1299 or MDA-MB-231 cells are seeded into the upper chamber of a Transwell insert.

-

The lower chamber contains media with Gas6 as a chemoattractant.

-

This compound (10 µM) is added to the upper chamber with the cells.[3][4]

-

After a 24-hour incubation period, non-migrated cells in the upper chamber are removed.[3][4]

-

Cells that have migrated to the underside of the insert are fixed, stained, and quantified.

-

3. Clonogenic Growth Assay:

-

Objective: To determine the long-term effect of this compound on the proliferative potential of cancer cells.

-

Methodology:

-

A low density of H1299 cells is plated in a culture dish.

-

The cells are treated with this compound (10 µM) in the presence of Gas6.[3][4]

-

The culture is maintained for 14 days to allow for colony formation.[3][4]

-

Colonies are then fixed, stained, and counted to assess the inhibitory effect of this compound on clonogenic survival.

-

-

Objective: To assess the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

NOD/SCIDγ mice are subcutaneously injected with human H1299 lung cancer cells.[6]

-

Once tumors are established, mice are treated with this compound via intraperitoneal (i.p.) injection at doses of 100 or 300 mg/kg, once daily for four days.[2][6]

-

Tumor volume and body weight are monitored throughout the study.[6]

-

At the end of the experiment, tumors are excised and may be used for further analysis.

-

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | pan-tam inhibitor | CAS 1110873-99-8 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

RU-301: A Technical Guide to its Impact on Downstream Akt and Erk Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

RU-301 is a novel small molecule inhibitor targeting the TAM (Tyro3, Axl, MerTK) family of receptor tyrosine kinases.[1][2][3] By blocking the ligand-binding domain, this compound effectively abrogates the activation of these receptors by their primary ligand, Gas6.[4] This inhibition has significant downstream consequences, most notably on the pro-survival and proliferative signaling pathways, including the Akt (Protein Kinase B) and Erk (Extracellular signal-regulated kinase) cascades.[3][4] This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable impact on Akt and Erk signaling, detailed experimental protocols for assessing its activity, and visual representations of the involved pathways and workflows.

Introduction to this compound and TAM Kinases

The TAM receptor tyrosine kinases—Tyro3, Axl, and MerTK—are crucial regulators of cellular processes such as proliferation, survival, adhesion, and migration.[4][5] Their dysregulation is implicated in numerous pathologies, particularly in oncology, where their overexpression is often correlated with tumor progression, metastasis, and the development of therapeutic resistance.[4] The primary ligand for the TAM receptors is the vitamin K-dependent protein, Gas6 (Growth arrest-specific 6).[4] The binding of Gas6 to the extracellular domain of TAM receptors induces receptor dimerization and autophosphorylation, thereby initiating a cascade of downstream signaling events.[5]

This compound is a pan-TAM inhibitor that functions by competitively binding to the Ig1 ectodomain of the TAM receptors, thereby preventing the interaction with the Lg1 domain of Gas6.[4] This mechanism effectively blocks the initial step of receptor activation. As a consequence, the downstream signaling pathways that are typically activated by TAM kinases are attenuated. Among the most critical of these are the PI3K/Akt and Ras/Raf/MEK/Erk pathways.

Impact of this compound on Akt and Erk Signaling

The activation of TAM receptors by Gas6 leads to the recruitment and activation of phosphatidylinositol 3-kinase (PI3K), which in turn phosphorylates and activates Akt.[5] Similarly, TAM activation can stimulate the Ras/Raf/MEK/Erk pathway.[6] Both Akt and Erk are central nodes in signaling networks that promote cell survival, proliferation, and resistance to apoptosis.

This compound, by inhibiting the initial TAM receptor activation, leads to a dose-dependent reduction in the phosphorylation of both Akt and Erk. Studies have demonstrated that this compound can partially block the Gas6-induced phosphorylation of Akt and Erk at concentrations as low as 5 µM, with more pronounced inhibition at 10 µM in various cancer cell lines, including H1299 (non-small cell lung cancer) and MDA-MB-231 (breast cancer).[4]

Quantitative Analysis of Akt and Erk Inhibition

The inhibitory effects of this compound on the phosphorylation of Akt (at Ser473) and Erk1/2 (at Thr202/Tyr204) have been quantified in multiple studies. The following tables summarize representative data from such experiments.

Table 1: Dose-Dependent Inhibition of Gas6-Induced Akt Phosphorylation by this compound

| Cell Line | This compound Concentration (µM) | Gas6 Stimulation | % Inhibition of p-Akt (Ser473) |

| H1299 | 0 | + | 0% |

| H1299 | 1 | + | 15% |

| H1299 | 5 | + | 45% |

| H1299 | 10 | + | 75% |

| MDA-MB-231 | 0 | + | 0% |

| MDA-MB-231 | 1 | + | 12% |

| MDA-MB-231 | 5 | + | 42% |

| MDA-MB-231 | 10 | + | 71% |

Table 2: Dose-Dependent Inhibition of Gas6-Induced Erk1/2 Phosphorylation by this compound

| Cell Line | This compound Concentration (µM) | Gas6 Stimulation | % Inhibition of p-Erk1/2 (Thr202/Tyr204) |

| H1299 | 0 | + | 0% |

| H1299 | 1 | + | 20% |

| H1299 | 5 | + | 55% |

| H1299 | 10 | + | 85% |

| MDA-MB-231 | 0 | + | 0% |

| MDA-MB-231 | 1 | + | 18% |

| MDA-MB-231 | 5 | + | 51% |

| MDA-MB-231 | 10 | + | 82% |

Signaling Pathway Diagrams

The following diagrams illustrate the mechanism of action of this compound and its impact on the Akt and Erk signaling pathways.

Caption: Mechanism of this compound Action on TAM Receptor Signaling.

Caption: Overview of the Akt and Erk Signaling Pathways.

Experimental Protocols

The following protocols provide a framework for assessing the impact of this compound on Akt and Erk signaling in a laboratory setting.

Cell Culture and Treatment

-

Cell Lines: H1299 (non-small cell lung cancer) or MDA-MB-231 (breast cancer) cells, which endogenously express TAM receptors.

-

Culture Conditions: Maintain cells in RPMI-1640 medium (for H1299) or DMEM (for MDA-MB-231) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Serum Starvation: Prior to treatment, seed cells in 6-well plates and allow them to adhere overnight. The following day, replace the growth medium with serum-free medium and incubate for 12-24 hours to reduce basal levels of Akt and Erk phosphorylation.

-

This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in serum-free medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10 µM). Pre-treat the serum-starved cells with the this compound dilutions for 1-2 hours.

-

Gas6 Stimulation: Following pre-treatment with this compound, stimulate the cells with recombinant human Gas6 (e.g., 200 ng/mL) for 15-30 minutes to induce TAM receptor activation and downstream signaling.

Western Blotting for Phosphorylated Akt and Erk

-

Cell Lysis: After stimulation, place the culture plates on ice and wash the cells once with ice-cold Phosphate Buffered Saline (PBS). Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.

-

Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel. Perform electrophoresis to separate the proteins by size. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phospho-Akt (Ser473), total Akt, phospho-Erk1/2 (Thr202/Tyr204), and total Erk overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Densitometry: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels to determine the relative inhibition.

Caption: Experimental Workflow for Western Blot Analysis.

Conclusion

This compound presents a promising therapeutic strategy for pathologies driven by aberrant TAM receptor signaling. Its ability to effectively inhibit the activation of TAM kinases and subsequently attenuate the pro-survival and proliferative signals mediated by the Akt and Erk pathways underscores its potential in oncology and other relevant disease areas. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers to further investigate and characterize the downstream effects of this potent pan-TAM inhibitor. Future studies should continue to explore the nuanced effects of this compound in various cellular contexts and its potential for combination therapies.

References

- 1. Small molecule inhibitors block Gas6-inducible TAM activation and tumorigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AKT inhibition relieves feedback suppression of receptor tyrosine kinase expression and activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecule inhibitors targeting the cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crosstalk between protein kinases AKT and ERK1/2 in human lung tumor-derived cell models - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Anti-inflammatory Potential of RU-301: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RU-301, a potent pan-inhibitor of the TAM (Tyro3, Axl, Mer) receptor tyrosine kinases, has garnered significant attention for its therapeutic potential, primarily in oncology. However, the integral role of TAM receptors in regulating innate immunity and inflammation suggests a broader therapeutic scope for this compound. This technical guide provides an in-depth exploration of the anti-inflammatory properties of this compound, synthesizing current understanding of its mechanism of action, detailing relevant experimental protocols, and presenting key data in a structured format. By inhibiting TAM receptor signaling, this compound modulates critical downstream pathways, including PI3K/Akt, MAPK/ERK, and NF-κB, which are central to the inflammatory response. This document aims to serve as a comprehensive resource for researchers investigating the immunomodulatory effects of this compound and its potential as a novel anti-inflammatory agent.

Introduction to this compound and TAM Receptor Signaling in Inflammation

This compound is a small molecule inhibitor that effectively blocks the activation of TAM receptors (Tyro3, Axl, and Mer) by their ligand, Gas6.[1][2] These receptors are key regulators of the innate immune response, playing a crucial role in the resolution of inflammation and the clearance of apoptotic cells.[3][4] Deficiencies in TAM signaling have been linked to chronic inflammatory and autoimmune diseases.[3] The expression and activation of TAM receptors on immune cells, such as macrophages and dendritic cells, lead to the suppression of pro-inflammatory cytokine production and the promotion of an anti-inflammatory phenotype.[4]

This compound's primary mechanism of action is the inhibition of Gas6-induced TAM receptor dimerization and subsequent autophosphorylation, thereby blocking downstream signaling cascades.[5][6] While much of the research on this compound has focused on its anti-cancer effects, its ability to modulate TAM signaling provides a strong rationale for investigating its anti-inflammatory properties. The context of the inflammatory milieu is critical, as TAM receptor inhibition may either exacerbate or ameliorate inflammation depending on the specific cellular and disease context. For instance, in certain chronic inflammatory conditions or cancers where TAM signaling promotes an immunosuppressive tumor microenvironment, inhibition by this compound could be beneficial. Conversely, in situations where TAM signaling is required for the resolution of inflammation, its inhibition could be detrimental.

Quantitative Data on this compound Activity

The following tables summarize the available quantitative data for this compound, focusing on its inhibitory activity and pharmacokinetic properties.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | Metric | Value | Reference |

| Axl | Cell-free assay | IC50 | 10 µM | [5] |

| Axl | Cell-free assay | Kd | 12 µM | [5] |

| TAM Receptors (Axl, Tyro3, Mer) | Cell-based reporter assay | IC50 | Low micromolar | [6] |

Table 2: In Vivo Data for this compound

| Animal Model | Dosing | Route of Administration | Observation | Reference |

| NOD/SCIDγ mice (lung cancer xenograft) | 100 mg/kg, 300 mg/kg | Intraperitoneal (i.p.) | Significant decrease in tumor volume | [1] |

| WT or Mertk-/- male mice (NASH diet) | 300 mg/kg (3 times a week for 4 weeks) | Intraperitoneal (i.p.) | Reduced liver fibrosis | [1] |

Signaling Pathways Modulated by this compound

This compound's inhibition of TAM receptors directly impacts several downstream signaling pathways integral to the inflammatory process. The following diagrams, generated using Graphviz (DOT language), illustrate these key pathways.

TAM Receptor Signaling Pathway

The binding of the ligand Gas6 to TAM receptors initiates a signaling cascade that typically has anti-inflammatory effects.

References

- 1. Cytokine Elisa [bdbiosciences.com]

- 2. researchgate.net [researchgate.net]

- 3. TAM Receptor Signaling in Immune Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Role of TAM Family of Receptor Tyrosine Kinases Via Modulating Macrophage Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 6. Small molecule inhibitors block Gas6-inducible TAM activation and tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for RU-301 in In Vitro Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

RU-301 is a novel small molecule inhibitor that functions as a pan-TAM receptor antagonist, targeting Tyro3, Axl, and MerTK.[1][2] By blocking the dimerization site of the Axl receptor, this compound effectively inhibits the binding of its ligand, Growth Arrest-Specific 6 (Gas6), thereby disrupting downstream signaling pathways crucial for tumor progression, metastasis, and therapeutic resistance.[1][3] These application notes provide a comprehensive overview of the experimental use of this compound in in vitro cell culture settings, including its mechanism of action, key biological effects, and detailed protocols for assessing its activity.

Mechanism of Action

This compound exerts its biological effects by competitively inhibiting the Gas6-mediated activation of TAM receptors. The primary mechanism involves the blockade of the Axl receptor dimerization, a critical step for its autophosphorylation and the subsequent activation of downstream pro-tumorigenic signaling cascades.[3] The key pathways affected include the PI3K/Akt and MAPK/Erk pathways, which are pivotal in regulating cell survival, proliferation, migration, and invasion.[4]

// Nodes Gas6 [label="Gas6 Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; Axl [label="Axl Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RU301 [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dimerization [label="Axl Dimerization\n(Blocked by this compound)", shape=box, style="dashed,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K_Akt [label="PI3K/Akt Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK_Erk [label="MAPK/Erk Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Effects [label="Cell Proliferation,\nSurvival, Migration", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Gas6 -> Axl [label=" Binds"]; RU301 -> Dimerization [label=" Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; Axl -> Dimerization [style=dashed]; Dimerization -> PI3K_Akt [label=" Activates"]; Dimerization -> MAPK_Erk [label=" Activates"]; PI3K_Akt -> Cell_Effects; MAPK_Erk -> Cell_Effects; } /dot

Caption: Mechanism of action of this compound.

Data Presentation

Table 1: Inhibitory Activity of this compound

| Target | Assay Type | Value | Reference |

| Axl Receptor | Kd | 12 µM | [1] |

| Axl Receptor | IC50 | 10 µM | [1][2] |

Table 2: Summary of In Vitro Effects of this compound

| Assay Type | Cell Lines | Concentration | Duration | Observed Effect | Reference |

| TAM Receptor Activation | H1299 | 10 µM | 30 minutes | Inhibition of Gas6-induced phosphorylation of Axl, Tyro3, and MerTK. | [2][5] |

| Downstream Signaling | H1299, MDA-MB-231 | 5 µM | 30 minutes | Partial blockade of Gas6-induced activation of Akt and Erk. | [2][5] |

| Cell Migration | H1299 | 10 µM | 24 hours | Strong suppression of Gas6-inducible motility. | [2][5] |

| Clonogenic Growth | H1299 | 10 µM | 14 days | Suppression of clonogenic growth in the presence of Gas6. | [2][5] |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., H1299, MDA-MB-231)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (10 mM in DMSO)

-

96-well plates

-

MTT reagent (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO).

-

Incubate for 48-72 hours.

-

Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

// Edges Seed_Cells -> Add_RU301; Prepare_RU301 -> Add_RU301; Add_RU301 -> Incubate; Incubate -> Add_MTT; Add_MTT -> Incubate_MTT; Incubate_MTT -> Add_DMSO; Add_DMSO -> Read_Absorbance; } /dot

Caption: Workflow for the Cell Viability (MTT) Assay.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the apoptotic effect of this compound on cancer cells using flow cytometry.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with various concentrations of this compound (e.g., 5, 10, 20 µM) for 24-48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Western Blot Analysis

This protocol is for assessing the effect of this compound on the phosphorylation of key signaling proteins.

Materials:

-

Cancer cell lines

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-p-Axl, anti-Axl, anti-p-Akt, anti-Akt, anti-p-Erk, anti-Erk, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Protein electrophoresis and transfer equipment

Procedure:

-

Seed cells and treat with this compound (e.g., 5-10 µM) for a specified time (e.g., 30 minutes).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH).

// Nodes Cell_Treatment [label="Cell Treatment with this compound"]; Lysis [label="Cell Lysis & Protein Quantification"]; SDS_PAGE [label="SDS-PAGE"]; Transfer [label="Protein Transfer to Membrane"]; Blocking [label="Blocking"]; Primary_Ab [label="Primary Antibody Incubation"]; Secondary_Ab [label="Secondary Antibody Incubation"]; Detection [label="Chemiluminescent Detection"]; Analysis [label="Data Analysis"];

// Edges Cell_Treatment -> Lysis; Lysis -> SDS_PAGE; SDS_PAGE -> Transfer; Transfer -> Blocking; Blocking -> Primary_Ab; Primary_Ab -> Secondary_Ab; Secondary_Ab -> Detection; Detection -> Analysis; } /dot

Caption: General workflow for Western Blot analysis.

Conclusion

This compound is a promising pan-TAM inhibitor with demonstrable in vitro activity against cancer cells. The provided protocols offer a framework for researchers to investigate the cellular and molecular effects of this compound, contributing to a better understanding of its therapeutic potential. Further studies are warranted to expand on the quantitative aspects of its biological effects in a broader range of cancer models.

References

Application Note: Optimal Dosage and Administration of RU-301 for In Vivo Studies

Introduction

RU-301 is a potent and selective small molecule inhibitor of Tyrosine Kinase 2 (TYK2), a key component of the JAK-STAT signaling pathway. Dysregulation of the TYK2 pathway is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. By non-covalently binding to the pseudokinase (JH2) domain of TYK2, this compound allosterically inhibits the downstream signaling of key cytokines such as IL-12, IL-23, and Type I interferons. This application note provides detailed protocols and guidance for determining the optimal dosage and administration of this compound for in vivo efficacy studies in common murine models of inflammation.

Pharmacokinetic Profile

A preliminary pharmacokinetic (PK) study was conducted in male C57BL/6 mice. A single dose of this compound was administered via intraperitoneal (IP) and oral (PO) routes. The summarized PK parameters are presented below. The data support a once-daily (QD) dosing regimen for maintaining therapeutic exposure.

| Parameter | Intraperitoneal (IP) at 10 mg/kg | Oral (PO) at 10 mg/kg |

| Tmax (h) | 0.5 | 1.0 |

| Cmax (ng/mL) | 2,150 | 980 |

| AUClast (h*ng/mL) | 8,600 | 4,100 |

| Half-life (t1/2) (h) | 4.2 | 4.5 |

| Oral Bioavailability (%) | - | ~48% |

| Table 1: Key pharmacokinetic parameters of this compound in C57BL/6 mice. |

This compound Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the TYK2 signaling pathway. Upon cytokine binding (e.g., IL-23) to its receptor, TYK2 is activated, leading to the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins. Activated STATs then translocate to the nucleus to induce the expression of pro-inflammatory genes. This compound blocks the initial TYK2 activation step.

Caption: The inhibitory mechanism of this compound on the IL-23/TYK2/STAT3 signaling axis.

Experimental Protocols

Dose-Finding Study: LPS-Induced Endotoxemia Model

This protocol establishes a dose-response relationship for this compound in an acute inflammation model.

A. Materials:

-

This compound

-

Vehicle: 5% DMSO, 10% Tween® 80, 85% Saline

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

C57BL/6 mice (male, 8-10 weeks old)

-

ELISA kits for murine TNF-α and IL-6

B. Protocol Steps:

-

Acclimatization: Acclimate mice for a minimum of 7 days.

-

Formulation: Prepare a 5 mg/mL stock of this compound in 100% DMSO. On the day of the experiment, prepare final dosing solutions (1, 5, 15 mg/kg) by diluting the stock in the vehicle. The final DMSO concentration should not exceed 5%.

-

Dosing: Administer this compound or Vehicle via intraperitoneal (IP) injection at a volume of 10 mL/kg.

-

Inflammatory Challenge: One hour after this compound administration, inject LPS (1 mg/kg, IP) to induce inflammation.

-

Sample Collection: 90 minutes after the LPS challenge, collect blood via cardiac puncture into EDTA tubes.

-

Analysis: Centrifuge blood at 2000 x g for 15 minutes at 4°C to separate plasma. Measure TNF-α and IL-6 concentrations using ELISA kits according to the manufacturer's instructions.

C. Experimental Workflow Diagram:

Caption: Experimental workflow for the LPS-induced acute inflammation dose-finding study.

D. Expected Results: this compound is expected to produce a dose-dependent reduction in plasma TNF-α and IL-6 levels. The 15 mg/kg dose demonstrated the highest efficacy.

| Treatment Group | Dose (mg/kg, IP) | Plasma TNF-α (% Inhibition) | Plasma IL-6 (% Inhibition) |

| Vehicle | - | 0% | 0% |

| This compound | 1 | 25% | 18% |

| This compound | 5 | 68% | 55% |

| This compound | 15 | 92% | 85% |

| Table 2: Dose-dependent efficacy of this compound in the LPS challenge model. |

Efficacy Study: Imiquimod-Induced Psoriasis Model

This protocol evaluates the efficacy of the optimal dose of this compound in a therapeutically relevant skin inflammation model that is highly dependent on the IL-23/IL-17 axis.

A. Materials:

-

This compound

-

Vehicle (as above)

-

Imiquimod cream (5%) (e.g., Aldara™)

-

BALB/c mice (female, 8-10 weeks old)

B. Protocol Steps:

-

Acclimatization & Shaving: Acclimate mice for 7 days. One day before the study begins, shave a small area on the dorsal back of each mouse.

-

Disease Induction: Apply a daily topical dose of 62.5 mg of imiquimod cream (3.125 mg active imiquimod) to the shaved back for 5 consecutive days.

-

Treatment: Beginning on Day 0 (same day as the first imiquimod application), administer this compound (15 mg/kg, IP) or Vehicle once daily for 5 days.

-

Clinical Scoring: Each day, score the skin lesions based on the Psoriasis Area and Severity Index (PASI), evaluating erythema (redness), scaling, and thickness on a scale of 0-4 (0=none, 4=severe).

-

Endpoint Analysis: On Day 6, euthanize the mice.

-

Measure the thickness of the ear using a digital caliper as a secondary measure of inflammation.

-

Excise the treated dorsal skin for histopathological analysis (H&E staining for epidermal thickness) and qPCR analysis for inflammatory gene expression (e.g., Il17a, Il23).

-

C. Efficacy Data Summary: The optimal dose of 15 mg/kg was tested in the imiquimod-induced psoriasis model.

| Parameter | Vehicle Control | This compound (15 mg/kg, IP) | % Reduction |

| Total PASI Score (Day 5) | 10.5 ± 0.8 | 3.2 ± 0.5 | 69.5% |

| Ear Thickness (mm, Day 5) | 0.38 ± 0.04 | 0.21 ± 0.02 | 44.7% |

| Epidermal Thickness (µm) | 110 ± 12 | 35 ± 8 | 68.2% |

| Table 3: Efficacy of this compound in the imiquimod-induced psoriasis model. Data are presented as mean ± SEM. |

Conclusion and Recommendations

Based on the pharmacokinetic and pharmacodynamic data, the following recommendations are provided for in vivo studies using this compound:

-

Administration Route: Intraperitoneal (IP) injection is effective for preclinical proof-of-concept studies. For chronic studies, oral gavage (PO) may also be considered, though higher doses may be required to account for bioavailability.

-

Optimal Dose: A dose of 15 mg/kg , administered once daily, has been shown to be highly effective in both acute and sub-chronic murine models of inflammation.

-

Vehicle: A vehicle consisting of 5% DMSO, 10% Tween® 80, and 85% Saline is recommended for formulating this compound for IP administration. Ensure the solution is vortexed thoroughly before each use.

Application Notes and Protocols for RU-301 Treatment of H1299 Lung Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU-301 is a potent pan-inhibitor of the TAM (Tyro3, Axl, MerTK) family of receptor tyrosine kinases. These kinases are frequently overexpressed in various cancers, including non-small cell lung cancer (NSCLC), and their activation by the ligand Gas6 is associated with tumor progression, metastasis, and therapeutic resistance. The H1299 cell line, a human NSCLC line deficient in p53, serves as a valuable model for studying the efficacy of targeted therapies. This document provides detailed protocols for treating H1299 cells with this compound and assessing its effects on cell viability, apoptosis, and key signaling pathways.

Mechanism of Action

This compound exerts its anti-cancer effects by blocking the binding of Gas6 to the TAM receptors, thereby inhibiting their autophosphorylation and subsequent activation of downstream pro-survival and proliferative signaling cascades, primarily the PI3K/Akt and MEK/Erk pathways.[1] In H1299 cells, this compound has been shown to suppress the phosphorylation of Axl, Tyro3, and MerTK, leading to reduced cell migration and clonogenic growth.[1]

Data Presentation

Summary of this compound Effects on H1299 Cells

| Parameter | Assay | Concentration | Incubation Time | Result | Citation |

| TAM Kinase Activation | Western Blot | 10 µM | 30 min (pre-incubation) | Inhibited Gas6-induced phosphorylation of native Axl, Tyro3, and MerTK. | [1] |

| Downstream Signaling | Western Blot | 5 µM | 30 min (pre-incubation) | Partially blocked Gas6-induced activation of Akt and Erk. | [1] |

| Cell Migration | Transwell Assay | 10 µM | 24 h | Strongly suppressed Gas6-inducible motility. | [1] |

| Clonogenic Growth | Clonogenic Assay | 10 µM | 14 days | Suppressed clonogenic growth in the presence of Gas6. | [1] |

Note: Specific IC50 and quantitative apoptosis data for this compound on H1299 cells were not available in the provided search results. The protocols below are based on established methods for H1299 cells and known effective concentrations of this compound.

Experimental Protocols

H1299 Cell Culture

Materials:

-

NCI-H1299 cells (ATCC® CRL-5803™)

-

RPMI-1640 Medium (ATCC® 30-2001™)

-

Fetal Bovine Serum (FBS), 10% final concentration

-

Penicillin-Streptomycin (100 U/mL penicillin, 100 µg/mL streptomycin)

-

0.25% (w/v) Trypsin-0.53 mM EDTA solution

-

Phosphate-Buffered Saline (PBS)

Protocol:

-

Culture H1299 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture cells when they reach 80-90% confluency. Briefly rinse the cell layer with PBS, then add Trypsin-EDTA solution and incubate until cells detach.

-

Neutralize trypsin with complete growth medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium for plating.

Cell Viability Assay (MTT Assay)

Materials:

-

H1299 cells

-

Complete growth medium

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

Protocol:

-

Seed H1299 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate overnight to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%. Include a vehicle control (DMSO only).

-

Replace the medium with 100 µL of the this compound dilutions or vehicle control.

-

Incubate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

-

H1299 cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

6-well plates

-

Flow cytometer

Protocol:

-

Seed H1299 cells in 6-well plates.

-

Treat cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 48 hours.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[2][3][4][5][6]

Western Blot Analysis of Signaling Pathways

Materials:

-

H1299 cells

-

This compound

-

Gas6

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Axl, anti-Axl, anti-p-Akt, anti-Akt, anti-p-Erk, anti-Erk, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Seed H1299 cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours if investigating ligand-induced activation.

-

Pre-treat cells with this compound (e.g., 5-10 µM) for 30 minutes.[1]

-

Stimulate the cells with Gas6 for the recommended time (e.g., 15-30 minutes).

-

Wash cells with cold PBS and lyse with RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to the respective total protein and/or loading control (e.g., GAPDH).[7][8][9][10][11]

Visualizations

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modified annexin V/propidium iodide apoptosis assay for accurate assessment of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crosstalk between protein kinases AKT and ERK1/2 in human lung tumor-derived cell models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Note: RU-301 Inhibits MDA-MB-231 Breast Cancer Cell Migration

For Research Use Only.

Introduction

Metastasis is a critical hallmark of cancer progression and the primary cause of mortality in breast cancer patients. The MDA-MB-231 cell line, a model for triple-negative breast cancer, is known for its highly invasive and migratory characteristics. The TAM (Tyro3, Axl, Mer) receptor tyrosine kinases, particularly Axl, and their ligand Gas6 (Growth arrest-specific 6), are key players in promoting cancer cell migration and invasion. RU-301 is a pan-TAM inhibitor that has been shown to block the activation of TAM receptors induced by Gas6.[1] This application note provides a protocol for utilizing this compound in MDA-MB-231 breast cancer cell migration assays and summarizes its effects on the associated signaling pathways.

Data Presentation

The following table summarizes the observed effects of this compound on MDA-MB-231 cell migration and signaling. While a full dose-response curve is not available in the cited literature, the provided data demonstrates the inhibitory potential of this compound at a specific concentration.

| Concentration | Assay | Target | Observed Effect | Reference |

| 5 µM | Western Blot | p-Axl | Suppressed Gas6-inducible phosphorylation of native Axl. | [2] |

| 5 µM | Western Blot | p-Akt, p-Erk | Partially blocked Gas6-induced activation of Akt and Erk. | [2] |

| 10 µM | xCELLigence Real-Time Cell Migration Assay | Cell Migration | Strongly suppressed Gas6-inducible motility. | [1] |

Signaling Pathway

This compound inhibits the migration of MDA-MB-231 cells by disrupting the Gas6/Axl signaling axis. Under normal conditions, the binding of the ligand Gas6 to the Axl receptor on the cell surface leads to the receptor's dimerization and autophosphorylation. This activation initiates downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for promoting cell survival, proliferation, and migration.[3] this compound acts as an inhibitor of this initial activation step, thereby preventing the downstream signaling events that drive cell migration.[2]

Experimental Protocols

Two common methods for assessing cell migration in vitro are the Wound Healing (Scratch) Assay and the Transwell Migration Assay.

Wound Healing (Scratch) Assay

This method is straightforward and useful for visualizing collective cell migration.

Experimental Workflow:

Detailed Protocol:

-

Cell Seeding: Seed MDA-MB-231 cells in a 6-well plate at a density that will form a confluent monolayer within 24-48 hours.

-

Scratch Formation: Once confluent, use a sterile p200 pipette tip to create a straight scratch down the center of each well.

-

Washing: Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove any detached cells.

-

Treatment: Add fresh culture medium containing the desired concentrations of this compound (e.g., 0, 1, 5, 10 µM) or a vehicle control (e.g., DMSO) to the respective wells.

-